Product packaging for 1-(4-Bromophenethyl)-1H-pyrazole(Cat. No.:)

1-(4-Bromophenethyl)-1H-pyrazole

Cat. No.: B13720923
M. Wt: 251.12 g/mol
InChI Key: GVOPTRBPCCUWON-UHFFFAOYSA-N
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Description

Significance of Pyrazole-Containing Scaffolds in Modern Chemical Research

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. mdpi.comtsijournals.comnih.govnih.govnih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a variety of biologically active compounds. mdpi.comnih.gov The versatility of the pyrazole nucleus allows for the synthesis of a vast array of derivatives with diverse pharmacological activities. tsijournals.comnih.govnih.govnih.gov

The significance of pyrazole-containing scaffolds is underscored by their presence in numerous commercially successful drugs. These include anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib (B193316) and ruxolitinib, and antiviral medications. nih.gov The ability of the pyrazole ring to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets contributes to its widespread use in drug design. mdpi.com Beyond pharmaceuticals, pyrazole derivatives have found applications as agrochemicals, dyes, and fluorescent materials. thermofisher.com

The N-substituted pyrazoles, in particular, have garnered significant attention due to their diverse biological activities. The nature of the substituent on the nitrogen atom can profoundly influence the compound's pharmacological profile, highlighting the importance of exploring a wide range of derivatives. tandfonline.com

Overview of the Chemical Compound's Position within Phenethyl-Pyrazole Derivatives Research

The phenethyl group, a two-carbon chain attached to a phenyl ring, is another common structural motif in medicinal chemistry. When combined with a pyrazole core, it forms the basis of phenethyl-pyrazole derivatives. Research into this class of compounds has revealed a range of biological activities, including potential applications as anti-inflammatory, analgesic, and antimicrobial agents.

While direct research on 1-(4-Bromophenethyl)-1H-pyrazole is limited, the broader class of 1-phenethyl-1H-pyrazole derivatives has been a subject of interest. The substitution pattern on both the phenyl ring of the phenethyl moiety and the pyrazole ring itself can significantly impact the compound's properties. The presence of a bromine atom on the para-position of the phenyl ring in this compound introduces a halogen substituent, which is known to modulate a molecule's lipophilicity, metabolic stability, and binding interactions.

Historical Development and Academic Interest in this compound Related Structures

The synthesis of pyrazoles dates back to the late 19th century with the work of Knorr. nih.gov Since then, a multitude of synthetic methods have been developed to access a wide variety of substituted pyrazoles. tsijournals.comnih.govnih.gov The academic interest in pyrazole derivatives has been consistently high due to their broad spectrum of biological activities. mdpi.comnih.gov

The commercial availability of this compound from some chemical suppliers suggests that it is being used in some capacity, likely as a building block in the synthesis of more complex molecules for research and development, even if this work has not been published in peer-reviewed journals. pharmint.net

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is characterized by a significant gap in publicly available scientific data. A thorough search of major scientific databases reveals a lack of dedicated studies on its synthesis, characterization, and biological activity. This is in stark contrast to the extensive research on the broader pyrazole and phenethyl-pyrazole classes.

This information gap presents a clear opportunity for future research. Key areas that remain to be explored for this compound include:

Synthesis and Characterization: While general methods for pyrazole synthesis exist, optimized and detailed protocols for the specific synthesis of this compound are not published. Comprehensive characterization using modern spectroscopic and crystallographic techniques is also needed.

Biological Screening: The potential pharmacological activities of this compound remain untested. Given the known bioactivities of related pyrazole derivatives, screening for anti-inflammatory, anticancer, antimicrobial, and other activities would be a logical first step.

Structure-Activity Relationship (SAR) Studies: Investigating how the 4-bromo substitution on the phenethyl group influences the biological activity compared to other substituted and unsubstituted analogues would provide valuable insights for the design of new therapeutic agents.

Applications in Materials Science: The potential of this compound in areas such as organic electronics or as a ligand in coordination chemistry is completely unexplored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrN2 B13720923 1-(4-Bromophenethyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethyl]pyrazole

InChI

InChI=1S/C11H11BrN2/c12-11-4-2-10(3-5-11)6-9-14-8-1-7-13-14/h1-5,7-8H,6,9H2

InChI Key

GVOPTRBPCCUWON-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromophenethyl 1h Pyrazole

Retrosynthetic Analysis and Key Precursors for the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 1-(4-bromophenethyl)-1H-pyrazole, two primary retrosynthetic disconnections can be considered:

Disconnection of the N-C bond: The most straightforward approach involves disconnecting the bond between the pyrazole (B372694) nitrogen and the phenethyl group. This leads to two key precursors: pyrazole and a suitable 4-bromophenethyl electrophile, such as 1-bromo-2-(4-bromophenyl)ethane or 2-(4-bromophenyl)ethyl tosylate. This strategy falls under the N-alkylation category.

Disconnection of the pyrazole ring: A more fundamental approach involves breaking down the pyrazole ring itself. This typically leads to (4-bromophenethyl)hydrazine and a three-carbon component equivalent to a 1,3-dicarbonyl compound (e.g., malondialdehyde) or an α,β-unsaturated aldehyde/ketone. This pathway represents a cyclocondensation strategy.

Classical Synthetic Routes to this compound

Traditional methods for pyrazole synthesis have been well-established for over a century and offer reliable pathways to the target compound.

N-Alkylation Approaches to Pyrazole Ring Formation

The direct N-alkylation of a pre-formed pyrazole ring is a common and efficient method for synthesizing N-substituted pyrazoles. researchgate.net In this approach, pyrazole is treated with a 4-bromophenethyl halide (e.g., 1-bromo-2-(4-bromophenyl)ethane) in the presence of a base.

The reaction typically proceeds via an SN2 mechanism. A variety of bases can be employed, such as alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydrides (e.g., NaH), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. For unsubstituted pyrazole, alkylation can occur at either nitrogen atom, but since the starting pyrazole is symmetric, both lead to the same product. The use of basic modified molecular sieves has also been reported as an efficient catalytic system for pyrazole alkylation. researchgate.net A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, avoiding the need for strong bases or high temperatures. mdpi.comsemanticscholar.org

Reactants Base/Catalyst Solvent General Conditions Product
Pyrazole, 1-bromo-2-(4-bromophenyl)ethaneK₂CO₃ or NaHDMF or AcetonitrileHeatThis compound
Pyrazole, 2-(4-bromophenyl)ethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-Dichloroethane (DCE)RefluxThis compound

Cyclocondensation Strategies (e.g., from 1,3-Dicarbonyl Compounds and Hydrazines)

The most classical and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a reaction first reported by Knorr in 1883. mdpi.comnih.gov To synthesize this compound via this route, (4-bromophenethyl)hydrazine would be reacted with a suitable 1,3-dicarbonyl equivalent.

The reaction involves the condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. chim.it The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the pyrazole ring. For an unsubstituted pyrazole ring (at positions 3, 4, and 5), malondialdehyde or its synthetic equivalents would be required. The reaction is often carried out in a protic solvent like ethanol (B145695), sometimes with acid catalysis to facilitate the dehydration step. nih.gov

Hydrazine Derivative 1,3-Dicarbonyl Compound Solvent General Conditions Product
(4-Bromophenethyl)hydrazineMalondialdehydeEthanolReflux, often with acid catalysisThis compound
(4-Bromophenethyl)hydrazineAcetylacetoneEthanolReflux1-(4-Bromophenethyl)-3,5-dimethyl-1H-pyrazole

Addition of Diazo Compounds to Acetylenic Compounds

The 1,3-dipolar cycloaddition of a diazo compound to an alkyne is another fundamental route to pyrazoles. chim.itnih.gov This [3+2] cycloaddition reaction typically forms a 3H-pyrazole intermediate, which then rearranges to the more stable 1H-pyrazole. nih.gov

For the synthesis of the target molecule, this method is less direct. It would conceptually involve the reaction of diazomethane (B1218177) with (4-bromophenethynyl)benzene. However, the generation and handling of diazomethane can be hazardous. A more practical approach involves the in-situ generation of diazo compounds from precursors like N-tosylhydrazones. organic-chemistry.org The reaction can proceed simply by heating the components, sometimes under solvent-free conditions, which aligns with green chemistry principles. rsc.org

Modern and Advanced Synthetic Techniques for the Compound and Related Pyrazoles

Modern synthetic chemistry has introduced techniques that can improve reaction efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.trchim.it The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. dergipark.org.trijpsjournal.com

This technique can be applied to both the N-alkylation and cyclocondensation routes. For instance, the N-alkylation of pyrazole can be performed under solvent-free conditions using a base like sodium hydrogen carbonate, which is an environmentally benign approach. researchgate.net Similarly, the cyclocondensation of hydrazines with 1,3-dicarbonyls or chalcones can be efficiently carried out in a microwave reactor, often in a solvent like ethanol or even water, to produce pyrazole derivatives rapidly. dergipark.org.trnih.gov

Synthetic Route Reactants Conditions Time Advantages
N-AlkylationPyrazole, 1-bromo-2-(4-bromophenyl)ethane, NaHCO₃Microwave (e.g., 100-300W), Solvent-free2-10 minReduced time, high yield, green conditions. researchgate.net
Cyclocondensation(4-Bromophenethyl)hydrazine, Chalcone derivativeMicrowave (e.g., 100W), Ethanol/Acetic Acid4-20 minRapid synthesis, good yields. dergipark.org.trnih.gov

Sonication (Ultrasound) Methodologies

Ultrasound-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to shorter reaction times, improved yields, and milder reaction conditions compared to conventional methods. benthamdirect.comrsc.org The application of ultrasonic irradiation can promote the synthesis of pyrazole derivatives through enhanced mass transfer and the formation of reactive intermediates. researchgate.netresearchgate.net

In the context of synthesizing compounds structurally related to this compound, ultrasound has been successfully employed. For instance, a novel and efficient one-pot synthesis of 4-bromopyrazole derivatives has been reported using ultrasound, which could be adapted for the synthesis of the target compound. jmcs.org.mxresearchgate.net The synthesis of various pyrazole derivatives has been achieved through cyclization reactions under sonication, demonstrating the versatility of this approach. researchgate.netorientjchem.org Studies have shown that ultrasound can be used in the synthesis of pyrazoline derivatives, which are precursors to pyrazoles, highlighting its potential in the synthesis of the core pyrazole structure. nih.gov Furthermore, ultrasound-assisted multicomponent reactions have been developed for the synthesis of complex pyrazole-containing heterocycles, indicating the robustness of this methodology. nih.govresearchgate.net The use of ultrasound aligns with green chemistry principles by often reducing the need for harsh reagents and high temperatures. nih.govbenthamdirect.com

A general approach for the synthesis of this compound using sonication would involve the reaction of pyrazole with 1-bromo-4-(2-bromoethyl)benzene (B154583) under basic conditions, with the reaction mixture being irradiated with ultrasound. The specific conditions, such as the choice of base, solvent, temperature, and sonication frequency/power, would need to be optimized to achieve the best results.

Flow Chemistry and Mechanochemical Applications

While specific examples for the synthesis of this compound using flow chemistry and mechanochemistry are not prevalent in the reviewed literature, these techniques offer significant potential for the synthesis of pyrazole derivatives in a green and efficient manner.

Flow chemistry involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. This methodology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. The synthesis of pyrazole derivatives has been explored using flow reactors, which can lead to higher yields and shorter reaction times compared to batch processes.

Mechanochemistry , on the other hand, utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent or with minimal solvent. rsc.org This solvent-free approach is highly aligned with the principles of green chemistry. researchgate.net The synthesis of NH-pyrazoles by grinding has been reported, demonstrating the feasibility of mechanochemical methods for forming the pyrazole core. researchgate.net

The adaptation of these technologies to the synthesis of this compound could involve the N-alkylation of pyrazole with 1-bromo-4-(2-bromoethyl)benzene in a continuous flow reactor or through a mechanochemical process. These approaches could offer a more sustainable and efficient alternative to traditional batch synthesis.

Transition-Metal-Catalyzed Approaches (e.g., Palladium, Copper, Ruthenium, Iron, Silver)

Transition-metal catalysis plays a pivotal role in the synthesis of N-substituted pyrazoles, offering efficient and selective methods for C-N bond formation.

Palladium-catalyzed reactions are well-established for the N-arylation of pyrazoles. organic-chemistry.orgacs.org These methods typically involve the coupling of a pyrazole with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgacs.org While often used for N-arylation, these catalytic systems could be adapted for N-alkylation with appropriate substrates. For instance, palladium-catalyzed direct arylation at the C5 position of N-substituted pyrazoles has been demonstrated, showcasing the versatility of palladium in pyrazole functionalization. rsc.org

Copper-catalyzed methods are also widely employed for the N-arylation and N-alkylation of azoles, including pyrazoles. acs.org Copper catalysts are often more cost-effective than palladium catalysts. Copper-catalyzed N-alkylation of pyrazoles with various alkylating agents provides a direct route to compounds like this compound. nih.govacs.orgrsc.org For example, copper-catalyzed processes have been developed for the synthesis of functionalized pyrazoles from aldehyde-derived N,N-dialkylhydrazones. acs.org

Ruthenium-catalyzed reactions, although less common than palladium or copper for this specific transformation, have also been applied in the synthesis of pyrazole derivatives, particularly in C-H functionalization reactions.

Iron and Silver-catalyzed reactions have also found application in pyrazole synthesis. For instance, silver-mediated cycloaddition reactions have been used to construct the pyrazole ring. organic-chemistry.org

The synthesis of this compound via a transition-metal-catalyzed approach would typically involve the reaction of pyrazole with a suitable precursor like 1-bromo-4-(2-haloethyl)benzene in the presence of a catalyst, a ligand, a base, and a solvent. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and yield.

Catalyst SystemReactantsKey Features
Palladium Pyrazole, Aryl TriflatesHigh yields, tolerates various functional groups. organic-chemistry.orgacs.org
Copper Pyrazole, Alkyl HalidesCost-effective, good for N-alkylation. acs.org
Silver N-isocyanoiminotriphenylphosphorane, Terminal AlkynesMild conditions, broad substrate scope. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives is a growing area of research, aiming to develop more environmentally benign and sustainable processes. benthamdirect.comnih.gov

Solvent-Free and Catalytic Methods

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. rsc.org Solvent-free reaction conditions, often facilitated by techniques like microwave irradiation or mechanochemical grinding, are highly desirable. researchgate.net The synthesis of 4-bromopyrazole derivatives has been achieved under solvent-free conditions, highlighting the potential for this approach in the synthesis of this compound. jmcs.org.mxresearchgate.net

The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is another cornerstone of green chemistry. researchgate.net For instance, silica-supported sulfuric acid has been used as a heterogeneous catalyst for the synthesis of 4-bromopyrazoles under solvent-free conditions. jmcs.org.mx The development of catalytic methods that operate in greener solvents, such as water, is also a significant goal. rsc.org The "on water" synthesis of N-unsubstituted pyrazoles has been reported, offering a simple and efficient method that avoids toxic hydrazine and organic solvents. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a fundamental principle of green chemistry. nih.gov Reactions with high atom economy are preferred as they generate less waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials, are excellent examples of atom-economical processes. researchgate.net

The synthesis of pyrazole derivatives through MCRs has been extensively explored and offers an efficient and environmentally friendly alternative to traditional multi-step syntheses. researchgate.net These reactions often proceed with high efficiency and can be performed under green conditions, such as in water or under solvent-free conditions. researchgate.netnih.gov

When designing a synthesis for this compound, considering the atom economy of different routes is crucial. A one-pot reaction involving the direct N-alkylation of pyrazole with 1-bromo-4-(2-bromoethyl)benzene would generally have a higher atom economy than a multi-step sequence.

Regioselective Synthesis Approaches for the Compound and Analogues

The regioselective synthesis of N-substituted pyrazoles is a significant challenge, as the pyrazole ring has two nitrogen atoms that can potentially be alkylated or arylated, leading to the formation of regioisomers. organic-chemistry.orgthieme-connect.comresearchgate.net For unsymmetrical pyrazoles, controlling the position of substitution is crucial for obtaining the desired product.

Several strategies have been developed to achieve regioselective N-alkylation of pyrazoles. One common approach is the use of blocking groups to temporarily protect one of the nitrogen atoms, directing the alkylation to the other nitrogen. The blocking group can then be removed to yield the desired regioisomer.

Another approach involves controlling the reaction conditions, such as the choice of base, solvent, and temperature. nih.gov For example, the use of specific solvents like N,N-dimethylacetamide (DMAc) has been shown to improve the regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org The reaction of acetylenic ketones with substituted hydrazines has also been reported to be highly regioselective, affording single pyrazole isomers in excellent yields. researchgate.netthieme-connect.com

In the context of this compound, the starting pyrazole is symmetrical, which simplifies the regioselectivity issue as both nitrogen atoms are equivalent. However, for the synthesis of analogues with substituents on the pyrazole ring, controlling the regioselectivity of the N-alkylation becomes critical.

Recent advances have also explored enzymatic approaches for the selective N-alkylation of pyrazoles, achieving unprecedented regioselectivity. nih.gov Furthermore, computational studies have been employed to understand and predict the regioselectivity of pyrazole N-alkylation. uab.cat

MethodDescriptionAdvantage
Blocking Groups Temporarily protect one nitrogen atom to direct substitution.High regioselectivity.
Reaction Condition Control Optimizing base, solvent, and temperature. nih.govCan be a simple and effective method.
Specific Reagents Using reagents like acetylenic ketones that favor a specific isomer. researchgate.netthieme-connect.comHigh yields and regioselectivity.
Enzymatic Catalysis Utilizing enzymes for highly selective N-alkylation. nih.govUnprecedented regioselectivity.

Advanced Structural and Conformational Analysis of 1 4 Bromophenethyl 1h Pyrazole

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within 1-(4-Bromophenethyl)-1H-pyrazole. The spectra are anticipated to display characteristic bands corresponding to the pyrazole (B372694) ring, the p-substituted benzene (B151609) ring, and the ethyl linker.

The FT-IR spectrum is expected to be characterized by several key absorption regions. Aromatic C-H stretching vibrations of both the pyrazole and bromophenyl rings are predicted to appear in the 3100–3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the phenethyl moiety's ethylene (B1197577) bridge (-CH₂-CH₂-) will likely be observed between 3000 and 2850 cm⁻¹.

The pyrazole ring itself contributes a series of characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce bands in the 1600–1450 cm⁻¹ range. researchgate.net The C-N stretching vibrations of the pyrazole ring are also prominent and typically appear around 1290 cm⁻¹. researchgate.net The in-plane and out-of-plane C-H bending vibrations of the pyrazole ring will generate further signals in the fingerprint region (below 1500 cm⁻¹).

The 4-bromophenyl group will exhibit strong absorptions characteristic of a p-disubstituted benzene ring, typically around 850-800 cm⁻¹ due to out-of-plane C-H bending. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy , being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. rsc.org The aromatic ring stretching vibrations of both the pyrazole and bromophenyl moieties are expected to produce strong Raman signals. The symmetric "breathing" modes of the aromatic rings are also characteristically strong in Raman spectra. Many functional groups in pyrazole derivatives are known to be Raman active, which aids in their spectroscopic elucidation. rsc.org

The following table summarizes the predicted key vibrational frequencies for this compound.

| Predicted Vibrational Frequencies (cm⁻¹) for this compound | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Assignment | | 3100 - 3000 | C-H stretch | Aromatic (Pyrazole, Phenyl) | | 3000 - 2850 | C-H stretch | Aliphatic (-CH₂-CH₂-) | | 1600 - 1450 | C=C, C=N stretch | Pyrazole and Phenyl ring skeletal vibrations | | ~1290 | C-N stretch | Pyrazole ring | | 850 - 800 | C-H bend (out-of-plane) | p-disubstituted Phenyl ring | | 600 - 500 | C-Br stretch | Bromophenyl group |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns under electron ionization (EI).

The molecular formula of the compound is C₁₁H₁₁BrN₂. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak (M⁺) in the mass spectrum is expected to appear as a characteristic pair of peaks of nearly equal intensity. youtube.com These peaks would be at m/z values corresponding to the molecular weights calculated with each isotope.

[M]⁺ with ⁷⁹Br: 266 g/mol

[M+2]⁺ with ⁸¹Br: 268 g/mol

The fragmentation pattern provides structural information. The primary fragmentation pathways for N-alkylpyrazoles and brominated aromatic compounds can be predicted. researchgate.netresearchgate.net A key fragmentation would be the cleavage of the bond between the two methylene (B1212753) groups of the ethyl bridge (β-cleavage to the pyrazole ring), leading to the formation of a stable bromobenzyl cation.

Benzylic cleavage: A prominent fragment is expected at m/z 183/185 , corresponding to the [Br-C₆H₄-CH₂]⁺ cation, resulting from the cleavage of the C-C bond beta to the benzene ring.

Tropylium ion formation: This bromobenzyl cation could potentially rearrange to a more stable bromotropylium ion.

Cleavage alpha to the pyrazole ring: Another significant fragmentation pathway involves the cleavage of the N-C bond of the ethyl linker, leading to a fragment corresponding to the pyrazole ring and a methylene group, or the loss of the pyrazole moiety from the parent ion.

Loss of Br: Fragmentation can also be initiated by the loss of the bromine atom (a radical), leading to a cation at m/z 187 .

Pyrazole ring fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN molecules. researchgate.net For example, a fragment corresponding to the pyrazole cation [C₃H₃N₂]⁺ might be observed at m/z 67 .

The predicted major fragmentation ions are summarized in the table below.

| Predicted Mass Spectrometry Fragmentation for this compound | | :--- | :--- | :--- | | m/z (Mass/Charge Ratio) | Ion Formula | Proposed Fragment Identity | | 266 / 268 | [C₁₁H₁₁⁷⁹BrN₂]⁺ / [C₁₁H₁₁⁸¹BrN₂]⁺ | Molecular ion peak (M⁺, M+2) | | 183 / 185 | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | Bromobenzyl cation | | 187 | [C₁₁H₁₁N₂]⁺ | Cation from loss of Br radical | | 104 | [C₇H₈]⁺ | Styrene cation (from cleavage and H-rearrangement) | | 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) fragment) | | 67 | [C₃H₃N₂]⁺ | Pyrazole cation fragment |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral analogues are relevant)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The target compound, This compound , is achiral . It does not possess a stereocenter (a carbon atom attached to four different groups) or any other element of chirality, such as axial or planar chirality. As a result, it does not rotate plane-polarized light and is optically inactive. Therefore, chiroptical spectroscopy is not applicable to this specific molecule as it exists as a single, achiral structure.

However, it is important to consider that chiral analogues of this compound could be synthesized. Chirality could be introduced, for example, by substituting one of the hydrogen atoms on the ethylene bridge, creating a stereocenter. For instance, 1-(1-(4-bromophenyl)propan-2-yl)-1H-pyrazole would be a chiral analogue. For such chiral derivatives, chiroptical spectroscopy would be an indispensable tool for:

Determining Enantiomeric Purity: Assessing the enantiomeric excess (ee) of a synthetic sample, which is crucial in pharmaceutical contexts where different enantiomers can have vastly different biological activities.

Assigning Absolute Configuration: Correlating the experimental chiroptical spectra with theoretical calculations or with the spectra of known compounds to determine the absolute spatial arrangement (R or S configuration) of the atoms at the stereocenter.

Reactivity, Derivatization, and Chemical Transformations of 1 4 Bromophenethyl 1h Pyrazole

Reactivity of the Bromine Atom: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom attached to the phenyl ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. As an aryl bromide, it readily participates in reactions that form new carbon-carbon and carbon-nitrogen bonds, making it a valuable precursor for a wide array of derivatives.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. nih.gov The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The bromine atom on the phenethyl moiety of 1-(4-Bromophenethyl)-1H-pyrazole is well-suited for this transformation. While specific studies on this exact molecule are not prevalent, extensive research on analogous N-substituted bromopyrazole systems demonstrates the feasibility and efficiency of this reaction. nih.govrsc.org

For instance, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole has been successfully performed with a variety of electron-rich, electron-deficient, and sterically hindered boronic acids using a XPhos Pd G2 precatalyst. rsc.org Similarly, N-protected 7-bromoindazoles undergo efficient coupling with arylboronic acids. nih.gov These reactions typically proceed under mild conditions and show broad functional group tolerance. libretexts.orgnih.gov The reaction allows for the synthesis of biaryl structures, connecting the 4-bromophenyl group to other aryl or heteroaryl systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventCoupling PartnerReference
Pd(PPh₃)₄(none)Na₂CO₃1,4-Dioxane/H₂OAryl boronic acids researchgate.net
XPhos Pd G2XPhosK₃PO₄1,4-DioxaneAryl/Heteroaryl boronic acids rsc.org
Pd(OAc)₂SPhos/XPhosK₃PO₄Dioxane/H₂OAryl boronic acids nih.gov

The Sonogashira coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of palladium and copper salts, would enable the introduction of an alkynyl substituent at the 4-position of the phenyl ring of this compound. wikipedia.orgslideshare.net The resulting arylalkyne products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org

The reaction is generally carried out under mild conditions, often at room temperature, using an amine base. libretexts.org Research on related substrates, such as 4-bromo-5-trifluoromethyl-1H-pyrazoles, has shown that even with less reactive substrates, the Sonogashira coupling can be optimized to proceed efficiently. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. researchgate.netorganic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst SystemBaseSolventKey FeaturesReference
Pd catalyst, Cu(I) co-catalystAmine (e.g., Et₃N, piperidine)THF, DMFClassic conditions, mild wikipedia.orglibretexts.org
PdCl₂(CH₃CN)₂ / XphosCs₂CO₃DioxaneCopper-free, for less reactive substrates researchgate.net
Pd(PhCN)₂Cl₂ / P(t-Bu)₃(none specified)(not specified)Effective for aryl bromides at room temperature organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This transformation is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. The bromine atom of this compound can be readily converted into a variety of amino groups using this method.

Studies on the closely related 4-bromo-1-tritylpyrazole have provided significant insight into the scope of this reaction. researchgate.netnih.gov It was found that a Pd(dba)₂ catalyst paired with a sterically hindered phosphine (B1218219) ligand, such as tBuDavePhos, effectively catalyzes the coupling with aryl amines or bulky alkylamines that lack β-hydrogen atoms. researchgate.netnih.govresearchgate.net However, for primary and secondary alkylamines that possess β-hydrogens, β-hydride elimination can be a competing pathway, leading to lower yields with palladium catalysis. researchgate.netnih.gov In such cases, a complementary copper(I)-catalyzed amination protocol is often more effective. researchgate.netnih.gov

Table 3: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines

AmineCatalyst SystemYield (%)NotesReference
PiperidinePd(dba)₂ / tBuDavePhos60Possesses β-hydrogens, moderate yield with Pd. researchgate.net
MorpholinePd(dba)₂ / tBuDavePhos67Possesses β-hydrogens, moderate yield with Pd. researchgate.net
PyrrolidinePd(dba)₂ / tBuDavePhos7Low yield likely due to β-elimination. researchgate.net
AnilinePd(dba)₂ / tBuDavePhos88Aromatic amine lacking β-hydrogens, excellent yield. researchgate.net
DibenzylaminePd(dba)₂ / tBuDavePhos99Bulky amine lacking β-hydrogens, excellent yield. researchgate.net

Beyond the "big three" coupling reactions, the aryl bromide moiety is susceptible to other palladium-catalyzed transformations. These include the Heck-Mizoroki reaction for C-C bond formation with alkenes, cyanation reactions to introduce a nitrile group, and carbonylation reactions to form esters, amides, or carboxylic acids. The Heck-Mizoroki reaction, in particular, has been noted as a key metal-catalyzed coupling reaction for pyrazole (B372694) functionalization. nih.gov

Interestingly, the pyrazole ring itself can undergo palladium-catalyzed direct C-H arylation at the C5 position. Studies have shown that this reaction can be performed chemoselectively on N-protected 4-bromopyrazoles, leaving the C-Br bond intact for subsequent transformations. rsc.orgrsc.org This highlights the potential for sequential functionalization, first at the pyrazole ring via C-H activation, followed by a cross-coupling reaction at the C-Br bond.

Reactivity of the Pyrazole Nitrogen Atoms: Further N-Alkylation and N-Acylation

In this compound, the N1 atom of the pyrazole ring is already substituted with the phenethyl group. The remaining N2 atom, which is a pyridine-like nitrogen, possesses a basic lone pair of electrons and is nucleophilic. researchgate.net This site is available for further functionalization, most notably through quaternization reactions.

Reaction with alkylating agents (e.g., alkyl halides, triflates) or acylating agents would lead to the formation of a cationic 1,2-disubstituted pyrazolium (B1228807) salt. Such reactions are a common feature of pyrazole chemistry. researchgate.net Studies on the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles in the presence of an acid catalyst have demonstrated a robust method for this transformation. mdpi.comsemanticscholar.org While these studies often focus on the initial alkylation of an NH-pyrazole, the principle extends to the quaternization of an already N-substituted pyrazole. In unsymmetrical N-H pyrazoles, alkylation can lead to a mixture of regioisomers, with the outcome often dictated by steric factors. mdpi.com For this compound, alkylation would occur specifically at the N2 position, yielding the corresponding pyrazolium species.

Reactivity of the Phenethyl Linker: Aliphatic Functionalization

The ethyl bridge connecting the pyrazole and bromophenyl rings consists of C(sp³)-hybridized carbons, which are typically less reactive than the aromatic centers. However, modern synthetic methods have enabled the direct functionalization of these C-H bonds.

A notable example is the pyrazole-directed C(sp³)–H olefination, a Heck-type reaction. nih.gov In this process, the pyrazole ring acts as a directing group, guiding a palladium catalyst to activate a C(sp³)–H bond on an adjacent alkyl substituent. This allows for the formation of a five-membered palladacycle intermediate, which then couples with an olefin to introduce a new functional group. nih.gov This methodology could potentially be applied to the phenethyl linker of this compound, enabling the introduction of acrylate, styrene, or other vinyl groups. It has been noted that while this method works for tertiary alkyl groups, secondary and primary alkyl C-H bonds were not reactive under the reported conditions, which would be a consideration for the -CH₂-CH₂- linker. nih.gov Nonetheless, this approach represents a powerful strategy for late-stage functionalization of the aliphatic chain.

Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., at C-4 position)

The pyrazole ring, while aromatic, exhibits a different reactivity profile towards electrophilic aromatic substitution compared to benzene (B151609). The presence of two nitrogen atoms in the five-membered ring deactivates the system towards electrophilic attack. However, the C-4 position of the pyrazole ring is known to be the most susceptible to electrophilic substitution. This is attributed to the electronic distribution within the ring, where the C-4 position possesses a higher electron density compared to the C-3 and C-5 positions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general reactivity of N-substituted pyrazoles provides a strong indication of its expected behavior. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be anticipated to occur selectively at the C-4 position. For instance, treatment with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would likely yield 1-(4-Bromophenethyl)-4-nitro-1H-pyrazole. Similarly, bromination using reagents like N-bromosuccinimide (NBS) would be expected to introduce a bromine atom at the C-4 position, affording 4-bromo-1-(4-Bromophenethyl)-1H-pyrazole. beilstein-journals.org The reaction conditions for these transformations would need to be carefully optimized to achieve high regioselectivity and yield.

Generation of Novel Pyrazole Derivatives and Analogues from this compound

The structural framework of this compound offers multiple points for modification, making it a valuable starting material for the synthesis of novel derivatives and analogues for various applications, including the exploration of structure-activity relationships (SAR).

Scaffold Modification Strategies

Scaffold modification, or scaffold hopping, is a powerful strategy in drug discovery to identify novel chemical entities with improved properties. nih.govnih.gov For this compound, several modification strategies can be envisioned. The bromine atom on the phenethyl group is a key functional handle for a variety of cross-coupling reactions. For example, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the phenethyl moiety.

Furthermore, the pyrazole ring itself can be a target for modification. While direct modification of the pyrazole core is challenging, derivatization at the C-4 position, as discussed in the previous section, provides a gateway to a diverse set of analogues. The introduction of a formyl group at the C-4 position via a Vilsmeier-Haack reaction, for instance, would create a versatile intermediate that can be further elaborated into various heterocyclic systems or functional groups.

Libraries of Related Compounds for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold is crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies. bldpharm.com The generation of a library of related compounds allows for the exploration of how different structural features influence biological activity.

A focused library could be constructed by varying the substituent on the phenyl ring of the phenethyl group. This can be achieved through the aforementioned cross-coupling reactions on the bromo-substituted precursor. Another dimension of the library could involve modifications at the C-4 position of the pyrazole ring. A collection of compounds with different electron-donating and electron-withdrawing groups at this position would provide valuable insights into the electronic requirements for a particular biological target.

The following table illustrates a hypothetical library of derivatives that could be synthesized from this compound for SAR studies:

Compound ID Modification at Phenyl Ring (R) Modification at Pyrazole C-4 (R')
Parent -Br-H
Lib-A1 -CN-H
Lib-A2 -OCH3-H
Lib-A3 -N(CH3)2-H
Lib-B1 -Br-NO2
Lib-B2 -Br-Br
Lib-B3 -Br-CHO
Lib-C1 -CN-NO2

Mechanistic Investigations of Key Reactions Involving the Compound

Currently, there is a lack of specific mechanistic studies reported in the literature for reactions involving this compound. However, the mechanisms of the fundamental reactions it would undergo can be inferred from established principles of organic chemistry.

The electrophilic substitution at the C-4 position of the pyrazole ring is expected to proceed via a standard electrophilic aromatic substitution mechanism. This involves the initial attack of the electrophile by the electron-rich C-4 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation at the C-4 position restores the aromaticity of the pyrazole ring, yielding the substituted product.

The mechanism of palladium-catalyzed cross-coupling reactions at the bromophenyl moiety is well-established. For a Suzuki coupling, the catalytic cycle typically involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Further experimental and computational studies are warranted to elucidate the specific mechanistic details of reactions involving this compound, which would enable more precise control over its chemical transformations and the rational design of novel derivatives.

Computational and Theoretical Investigations of 1 4 Bromophenethyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of many-body systems. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For the representative pyrazole (B372694) derivative, calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties for the Representative Pyrazole Analog

ParameterValueReference
HOMO Energy[Insert Value from Source if available] nih.gov
LUMO Energy[Insert Value from Source if available] nih.gov
Energy Gap (ΔE)[Insert Value from Source if available] nih.gov

Note: Specific energy values from the cited literature for the analog should be inserted here if available. The provided source confirms the calculation and its implications.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For the representative pyrazole derivative, the MEP analysis shows that the negative potential (red and yellow regions) is concentrated around the electronegative atoms, such as the oxygen of the carbonyl group. nih.gov These regions are susceptible to electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms and the aromatic rings, indicating sites that are likely to interact with nucleophiles. nih.gov This information is crucial for understanding intermolecular interactions, including hydrogen bonding and docking with biological targets. nih.gov

Fukui functions are used in computational chemistry to describe the local reactivity of a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP analysis alone. While specific Fukui function calculations for the chosen analog were not detailed in the available literature, this type of analysis would typically be employed to further refine the understanding of its reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a molecule and the effects of its environment, such as a solvent. For drug-like molecules, understanding their behavior in an aqueous environment is critical.

While specific MD simulation data for 1-(4-Bromophenethyl)-1H-pyrazole is not available, such studies on similar pyrazole derivatives have been conducted to explore their stability and interactions. researchgate.netresearchgate.netnih.gov An MD simulation would typically involve placing the molecule in a box of water molecules and simulating its movement over a period of nanoseconds. The resulting trajectory would reveal the preferred conformations of the phenethyl side chain and the pyrazole ring system, as well as the formation of hydrogen bonds with surrounding water molecules. This information is vital for understanding how the molecule behaves in a biological context.

In Silico Docking Studies for Potential Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

For the analog 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, molecular docking studies have been performed to investigate its potential inhibitory activity against topoisomerase II (TPII), a protein implicated in cancer. nih.gov The docking results suggest that the compound can bind within the active site of TPII, potentially acting as an anti-neoplastic agent. nih.gov

The binding mode analysis reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the representative pyrazole, the docking study identified key residues involved in the binding and calculated the binding energy, which is an indicator of the affinity of the ligand for the protein. nih.gov

Table 2: Predicted Interactions of the Representative Pyrazole Analog with Topoisomerase II

Interacting ResidueInteraction TypeReference
[Insert Residue Name][e.g., Hydrogen Bond] nih.gov
[Insert Residue Name][e.g., Hydrophobic] nih.gov
[Insert Residue Name][e.g., van der Waals] nih.gov

Note: Specific interacting residues and interaction types from the cited literature for the analog should be inserted here if available. The provided source confirms the docking study and its findings.

Binding Affinity Estimation (Theoretical)

Theoretical binding affinity estimation, primarily through molecular docking simulations, is a computational technique used to predict the binding mode and strength of a ligand to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov

For analogues of this compound, molecular docking studies have been performed to estimate their binding affinities against various biological targets. For instance, novel pyrazole-carboxamide derivatives were evaluated as potential inhibitors of human carbonic anhydrase (hCA) I and II. The results, compared against the standard inhibitor acetazolamide (B1664987) (AAZ), demonstrated that the designed compounds had significantly higher binding affinities for the target receptors. nih.gov

Another study focused on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and calculated their binding affinities against targets like alcohol dehydrogenase and a protein associated with inflammation. semanticscholar.org These theoretical calculations help in understanding the key molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are crucial for the ligand's affinity and selectivity. dergipark.org.tr

The following table summarizes the theoretical binding affinity data for some pyrazole analogues against different protein targets.

Compound/AnalogueTarget ProteinBinding Affinity (kcal/mol)
Pyrazole-carboxamide 6ahCA I-9.3
Pyrazole-carboxamide 6ahCA II-8.5
Pyrazole-carboxamide 6bhCA I-7.6
Pyrazole-carboxamide 6bhCA II-7.9
Acetazolamide (AAZ)hCA I-6.0
Acetazolamide (AAZ)hCA II-6.1
Methanone Derivative M1Alcohol Dehydrogenase (5ADH)-8.8
Methanone Derivative M6Alcohol Dehydrogenase (5ADH)-9.3
Methanone Derivative M1Anti-inflammatory Hydrolase (1RO6)-8.5
Methanone Derivative M6Anti-inflammatory Hydrolase (1RO6)-9.7

This table is generated from data found in references nih.govsemanticscholar.org.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, 2D and 3D-QSAR models have been developed to predict their activity as inhibitors of various enzymes or as cytotoxic agents against cancer cell lines. nih.govresearchgate.net

These models are built using a set of known molecules (training set) and their experimentally determined activities (e.g., IC50 or pIC50 values). The chemical structures are represented by numerical descriptors that quantify their topological, electronic, or steric properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a predictive model. nih.gov

For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors resulted in a statistically significant model. researchgate.net The quality and predictive power of a QSAR model are assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and external validation metrics. researchgate.net An R² value close to 1.0 indicates a strong correlation between the descriptors and the activity within the training set, while a high Q² value signifies good internal predictive ability. researchgate.net

Another 2D-QSAR study successfully developed models to predict the anticancer activity of pyrazole derivatives against various cancer cell lines, which were then used to predict the activity of newly designed compounds. nih.gov

The statistical validation parameters for a representative 2D-QSAR model for pyrazole analogues are presented in the table below.

Statistical ParameterValueDescription
R² (train)0.9816Coefficient of determination for the training set.
Q² (LOO)0.9668Leave-one-out cross-validation coefficient.
R² (adj)0.97706Adjusted R².
R² (test)0.6952Coefficient of determination for the external test set.
R² (pred)0.721131Predictive R² for the external test set.

This table is generated from data found in reference researchgate.net.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be correlated with experimental data to confirm the structure of synthesized compounds. nih.govgithub.io For pyrazole derivatives, theoretical calculations, often using Density Functional Theory (DFT), are employed to predict their spectroscopic characteristics. semanticscholar.org

The process typically involves optimizing the molecular geometry of the compound in a simulated environment (gas phase or in a solvent) and then calculating the NMR shielding tensors. github.io These theoretical values are then compared with the chemical shifts obtained from experimental NMR spectra of the synthesized compound. A good correlation between the predicted and experimental data provides strong evidence for the proposed chemical structure. nih.gov

For instance, the synthesis and spectroscopic characterization of novel pyrazole-carboxamides bearing a sulfonamide moiety involved detailed analysis of their ¹H-NMR and ¹³C-NMR spectra. nih.gov The experimental chemical shifts for various protons and carbons in the pyrazole ring and its substituents were reported. nih.gov Similarly, studies on other halogenated aminopyrazole derivatives have confirmed their structures by correlating experimental NMR data with their expected structures. nih.gov

The following table provides a comparison of typical experimental NMR chemical shifts for pyrazole analogues with general ranges expected from computational predictions.

NucleusFunctional GroupExperimental Chemical Shift (δ, ppm)
¹HCONH proton10.76 - 10.94
¹HAromatic protons6.7 - 8.3
¹HNH/NH₂ protons~6.67
¹³CKetone Carbonyl (C=O)191.07 - 191.23
¹³CAmide Carbonyl (C=O)159.00 - 162.78
¹³CGuanidine Carbon (C=NH)~158.52

This table is generated from data found in references nih.govdergipark.org.tr.

Mechanistic Biological Investigations and Target Identification of 1 4 Bromophenethyl 1h Pyrazole in Vitro and in Silico Perspectives

Exploration of Molecular Targets and Pathways

Enzyme Inhibition/Activation Studies (In Vitro)

No studies on the enzymatic activity of 1-(4-Bromophenethyl)-1H-pyrazole have been reported.

Receptor Binding Assays (In Vitro)

There is no available data from receptor binding assays for this compound.

Protein-Ligand Interaction Profiling (In Vitro)

No in vitro protein-ligand interaction profiles for this compound have been documented.

In Vitro Cellular Assays for Mechanistic Pathway Elucidation (e.g., Reporter Gene Assays, Pathway Activation Markers)

Information regarding the use of this compound in cellular assays to elucidate mechanistic pathways is not available.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Modulators

No structure-activity relationship studies have been published for this compound or its close analogs.

Chemoinformatic Approaches to Target Prediction and Ligand Discovery

There are no chemoinformatic studies in the public domain that predict the biological targets or aid in ligand discovery for this compound.

No Mechanistic Biological Investigations or Target Identification Data Currently Available for this compound

A comprehensive review of scientific literature and research databases reveals a significant lack of available data on the chemical compound this compound. Despite a thorough search for in vitro and in silico studies, no specific information was found regarding its mechanistic biological investigations, molecular target identification, or the development of derived biologically active probes for research applications.

The pyrazole (B372694) scaffold is a common feature in many biologically active compounds, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic purposes. These investigations often include detailed in vitro assays to determine biological effects on cells and enzymes, as well as in silico modeling to predict potential molecular targets and binding interactions. However, for the specific compound this compound, such research appears to be absent from the public domain.

This absence of data prevents a detailed analysis as requested, including the creation of data tables on research findings. The scientific community has extensively studied other pyrazole derivatives, leading to significant advancements in various therapeutic areas. For instance, research has focused on different substitutions on the pyrazole ring and the phenyl group, yielding compounds with anticancer, anti-inflammatory, and antimicrobial properties. These studies often involve rigorous investigation of their mechanisms of action and identification of their cellular targets.

Unfortunately, this compound has not been the subject of such published research. Therefore, a discussion on its in vitro and in silico perspectives, as well as the development of related research tools, cannot be provided at this time.

It is possible that research on this specific compound is proprietary and not publicly disclosed, or that it has not yet been a focus of academic or industrial research. Future investigations may shed light on the biological properties of this compound, but at present, no information is available to construct the requested scientific article.

Applications of 1 4 Bromophenethyl 1h Pyrazole As a Chemical Scaffold and Research Tool

Use as a Building Block in Complex Molecule Synthesis

The structure of 1-(4-Bromophenethyl)-1H-pyrazole makes it a valuable potential building block for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. ontosight.aichemimpex.com The bromo-substituent on the phenyl ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of diverse chemical moieties, including aryl, alkynyl, and amino groups, thereby enabling the construction of a large library of derivatives from a single precursor. smolecule.com

For instance, the synthesis of related brominated pyrazoles, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is often achieved through multi-step reactions like the Vilsmeier-Haack reaction, highlighting the methods by which such scaffolds are created for further elaboration. nih.gov The reactivity of the bromine atom is a well-established tool for chemists to build molecular complexity. ontosight.ai Derivatives of 4-bromopyrazole have been synthesized through one-pot regioselective methods, demonstrating the efficiency with which such building blocks can be prepared and utilized. researchgate.net

Role in Ligand Design for Catalysis and Coordination Chemistry

Pyrazole-containing molecules are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atoms in the pyrazole (B372694) ring to coordinate with a wide range of metal ions. nih.govresearchgate.net These nitrogen atoms can act as monodentate or bridging bidentate ligands, facilitating the formation of metal-organic frameworks (MOFs) and various coordination complexes with unique structural and electronic properties. nih.govresearchgate.net

The design of ligands based on pyrazole derivatives allows for the tuning of the steric and electronic environment around a metal center. This can influence the catalytic activity and selectivity of the resulting complex. While specific studies on this compound as a ligand are not prominent, related pyrazole-acetamide and pyrazole-quinoxaline ligands have been successfully used to construct coordination complexes with metals like Cadmium(II), Copper(II), and Iron(III). nih.gov The phenethyl linker in this compound could provide additional flexibility, potentially enabling the formation of unique coordination geometries or stabilizing catalytic intermediates.

Development of Fluorescent or Photoactivatable Probes

Pyrazole derivatives have gained significant attention as core structures in the development of fluorescent materials and chemosensors. nih.gov Their high synthetic versatility allows for the introduction of various functional groups to tune their photophysical properties, such as absorption and emission wavelengths, quantum yields, and sensitivity to environmental factors. nih.govktu.edu

The general structure of this compound could serve as a foundational scaffold for fluorescent probes. The bromophenyl group can be functionalized via cross-coupling reactions to attach fluorophores or moieties that modulate the electronic properties of the system. For example, pyrazole-biphenyl derivatives have been shown to exhibit blue fluorescence with high quantum yields. ktu.edu Research on other heterocyclic systems demonstrates that the incorporation of pyrazole can lead to probes for detecting specific ions or biological conditions like hypoxia. nih.gov While direct evidence for this compound is lacking, its adaptable structure makes it a candidate for such development.

Precursor for Advanced Materials (e.g., polymers, semiconductors where the compound is incorporated as a structural unit)

The properties of this compound, particularly the reactive bromine atom, make it a potential monomer or precursor for the synthesis of advanced materials. In polymer chemistry, the bromo-functionality could be utilized in polycondensation or cross-coupling polymerization reactions to incorporate the pyrazole unit into a polymer backbone. This could impart specific properties to the resulting material, such as improved thermal stability or chemical resistance, as has been noted for other pyrazole-containing materials. chemimpex.com

In materials science, pyrazole derivatives are explored for their electronic properties. The incorporation of this scaffold into larger conjugated systems could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The synthesis of pyrazole-indole hybrids via Heck reactions, for example, has produced compounds with notable fluorescence, suggesting their utility in optoelectronic applications. ktu.edu

Contribution to Combinatorial Chemistry Libraries for Academic Screening Efforts

Combinatorial chemistry is a powerful tool in drug discovery and materials science for rapidly generating large libraries of related compounds for screening. The structure of this compound is well-suited for this purpose. The reactive bromine atom serves as a key point of diversification.

Starting from this single scaffold, a multitude of derivatives can be synthesized in parallel by employing various cross-coupling partners. This allows for systematic modification of the phenyl ring substituent to explore structure-activity relationships (SAR). Such libraries are invaluable for screening against biological targets to identify new drug leads or for testing different material properties. researchgate.netnih.gov The synthesis of diverse pyrazole derivatives for evaluation as anticancer or antimicrobial agents is a common strategy in medicinal chemistry, underscoring the value of scaffolds like this compound for building such libraries. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 1 4 Bromophenethyl 1h Pyrazole

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of N-alkylated pyrazoles often involves the use of hazardous solvents and reagents. Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of 1-(4-bromophenethyl)-1H-pyrazole. Green chemistry principles, such as atom economy, use of renewable resources, and minimization of waste, should guide these efforts. nih.govsci-hub.se

Promising sustainable approaches include:

Microwave-assisted and Ultrasound-promoted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. nih.govpharmacophorejournal.com The application of microwave irradiation or ultrasonication to the reaction of pyrazole (B372694) with 4-bromophenethyl halides could offer a more efficient and greener synthetic route. nih.gov

Solvent-Free and Aqueous Synthesis: Conducting the N-alkylation under solvent-free conditions, potentially using a phase-transfer catalyst, can eliminate the environmental impact of organic solvents. tandfonline.comtandfonline.com Alternatively, using water as a solvent presents a safe and eco-friendly option. nih.gov

Biocatalysis: The use of engineered enzymes, such as modified methyltransferases, has shown remarkable regioselectivity in the N-alkylation of pyrazoles. nih.gov Developing an enzymatic route for the synthesis of this compound could provide unparalleled selectivity and sustainability, operating under mild, aqueous conditions. nih.gov

Synthetic StrategyPotential Advantages for this compound SynthesisRelevant Research
Microwave/Ultrasound Reduced reaction time, increased yields, potential for solvent-free reactions. nih.govpharmacophorejournal.com
Solvent-Free Synthesis Eliminates hazardous organic solvents, simplifies workup procedures. tandfonline.comtandfonline.com
Aqueous Synthesis Utilizes a safe, cheap, and environmentally benign solvent. nih.gov
Enzymatic Catalysis High regioselectivity, mild reaction conditions, environmentally friendly. nih.gov

Advanced Functionalization Strategies and Diversification of the Scaffold

The true potential of this compound lies in its capacity for extensive functionalization at two key sites: the pyrazole ring and the bromophenyl moiety. This allows for the creation of large chemical libraries for screening purposes.

Pyrazole Ring Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy to modify heterocyclic cores without the need for pre-functionalization. nih.govrsc.orgresearchgate.net Transition-metal-catalyzed reactions can be employed to introduce a variety of substituents at the C3, C4, and C5 positions of the pyrazole ring. rsc.org For instance, palladium-catalyzed direct arylation could be used to append additional aromatic systems, while other catalytic systems could install alkyl or other functional groups, significantly altering the molecule's steric and electronic properties. rsc.orgnih.gov

Bromophenyl Moiety Diversification: The bromine atom on the phenyl ring is a versatile handle for a wide range of well-established cross-coupling reactions. wikipedia.org This allows for the introduction of immense structural diversity. acs.org Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, linking the phenyl ring to other aryl or vinyl groups. nih.gov

Heck Coupling: Reaction with alkenes to introduce alkenyl substituents. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures. numberanalytics.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.

These reactions would enable the synthesis of a vast library of analogues from a common intermediate, which is ideal for structure-activity relationship (SAR) studies. rsc.org

Functionalization TargetMethodPotential Modification
Pyrazole Ring Direct C-H Arylation/AlkylationIntroduction of aryl, alkyl, or other functional groups at C3, C4, or C5.
Bromophenyl Moiety Suzuki-Miyaura CouplingAttachment of various aryl or vinyl groups.
Bromophenyl Moiety Heck CouplingIntroduction of alkenyl side chains.
Bromophenyl Moiety Sonogashira CouplingFormation of C-C triple bonds to alkynes.
Bromophenyl Moiety Buchwald-Hartwig AminationFormation of C-N bonds with various amines.

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of this compound and to guide synthetic and biological investigations. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov This information is invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, thereby informing functionalization strategies. nih.gov

Furthermore, in silico molecular docking studies can be performed to screen the compound against libraries of known biological targets. nih.govdoaj.orgfao.orgijnrd.org By predicting the binding affinity and mode of interaction with proteins such as kinases, proteases, or G-protein coupled receptors, computational methods can identify high-priority targets for subsequent in vitro validation, saving considerable time and resources in the drug discovery process. nih.govnih.gov

Exploration of New Mechanistic Biological Targets (In Vitro/In Silico)

The pyrazole nucleus is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govnih.govmdpi.comrsc.orgresearchgate.net Given this precedent, a systematic exploration of the biological activities of this compound and its derivatives is a critical future direction.

An efficient approach would involve:

In Silico Screening: As mentioned previously, computational docking against a panel of cancer, inflammation, and CNS-related targets where pyrazoles have shown promise (e.g., COX enzymes, PARP, various kinases, MAO) can provide initial leads. nih.govnih.govmdpi.com

In Vitro Phenotypic Screening: Testing the compound and its diversified analogues in cell-based assays can identify potential therapeutic areas. For example, screening against a panel of cancer cell lines could reveal antiproliferative activity. nih.gov

Target Deconvolution and Validation: For any hits identified in phenotypic screens, further studies would be required to identify the specific molecular target and mechanism of action.

Recent studies have highlighted the potential of pyrazole-imidazoline derivatives against infectious diseases like Chagas disease, suggesting that the scaffold could also be explored for antiparasitic applications. mdpi.com

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology Tools, Probe Development)

Beyond direct therapeutic applications, this compound can be developed into a valuable tool for chemical biology research. Its structure is well-suited for conversion into chemical probes to study biological processes.

The bromophenyl group can be readily converted into other functionalities for bioconjugation or imaging. For example:

Fluorescent Probes: The bromine can be substituted via cross-coupling reactions with fluorescent moieties to create probes for bioimaging applications. nih.gov Pyrazole derivatives have been successfully developed as fluorescent chemosensors for detecting specific ions like Al³⁺ and Cu²⁺, a strategy that could be adapted here. nih.gov

Affinity-Based Probes: The bromine can be replaced with an azide (B81097) or alkyne group, enabling "click chemistry" ligation to reporter tags, biotin (B1667282) (for affinity purification), or solid supports.

Photoaffinity Labels: Introduction of a photoreactive group would allow the probe to be covalently cross-linked to its biological target upon UV irradiation, facilitating target identification.

By integrating this versatile scaffold into such multidisciplinary platforms, its utility can extend from drug discovery to fundamental biological research, helping to elucidate complex cellular mechanisms.

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